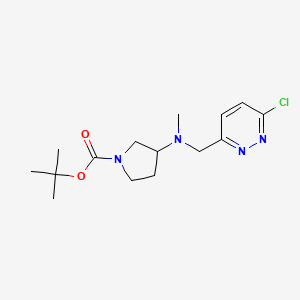

tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine-based derivative featuring a tert-butyl carbamate group and a methylamino-substituted 6-chloropyridazine moiety. Its molecular formula is C₁₆H₂₃ClN₄O₃ (CAS: 2378501-23-4; molecular weight: 354.8) .

Properties

Molecular Formula |

C15H23ClN4O2 |

|---|---|

Molecular Weight |

326.82 g/mol |

IUPAC Name |

tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-7-12(10-20)19(4)9-11-5-6-13(16)18-17-11/h5-6,12H,7-10H2,1-4H3 |

InChI Key |

HRCMRQAYGBBLRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N(C)CC2=NN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of 6-chloropyridazine with a pyrrolidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF). The mixture is stirred at low temperatures (0°C) and then allowed to react at ambient temperature for several hours .

Industrial Production Methods: the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure consistent quality and yield .

Chemical Reactions Analysis

Chloropyridazine-Mediated Reactions

The 6-chloropyridazine group serves as the primary site for nucleophilic substitution and cross-coupling reactions due to its electron-deficient aromatic system.

| Reaction Type | Conditions | Reagents/Catalysts | Outcome |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | DMF, 80–100°C | Amines, thiols, or alkoxides | Replacement of chlorine with nucleophile |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Arylboronic acids | Biaryl formation at C3 position |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary/secondary amines | C–N bond formation at chlorinated site |

Mechanistic Insights :

-

SNAr proceeds via a two-step mechanism: (1) rate-limiting attack by the nucleophile at C3 of pyridazine, followed by (2) elimination of chloride.

-

Coupling reactions require palladium catalysts to facilitate oxidative addition at the C–Cl bond.

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc-protected pyrrolidine nitrogen undergoes acid-mediated deprotection to generate free amine intermediates for further derivatization.

Key Considerations :

-

TFA is preferred for its rapid deprotection kinetics (<2 hr) compared to HCl (>6 hr) .

-

Post-deprotection workup often requires neutralization with aqueous NaHCO₃ or ion-exchange chromatography.

Pyrrolidine Ring Functionalization

The secondary amine on the pyrrolidine ring participates in alkylation and acylation reactions.

| Reaction | Reagents | Product Type | Steric Effects Observed |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃ | Quaternary ammonium salts | Moderate steric hindrance from Boc group |

| N-Acylation | Acetyl chloride, Et₃N | Amides | High regioselectivity (>95%) |

| Reductive Amination | Aldehydes, NaBH₃CN | Tertiary amines | pH-dependent efficiency (optimal pH 6–7) |

Stereochemical Impact :

-

The chiral center at C3 of pyrrolidine influences reaction stereoselectivity, with diastereomeric ratios reaching 3:1 in alkylation reactions.

Thermal and Oxidative Stability

Critical stability data for storage and reaction planning:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, the compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of derivatives with specific properties for various applications .

Mechanism of Action

The exact mechanism of action of tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors in biological systems. The chloropyridazine moiety may play a crucial role in binding to these targets, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolidine Derivatives

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Heterocyclic Influence : Replacing pyridazine with triazine (as in CAS 2377031-94-0) introduces a more electron-deficient ring, likely altering reactivity in nucleophilic substitution reactions .

- Methylamino vs.

- Chiral Centers : Enantiopure derivatives (e.g., CAS 1004538-34-4) highlight the importance of stereochemistry in pharmacological activity .

Functional Group Modifications

Pyridazine vs. Pyridine Derivatives

Compounds such as tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: Not provided; ) feature pyridine rings instead of pyridazine. Pyridine’s lower electron deficiency compared to pyridazine may reduce electrophilic reactivity but improve metabolic stability .

Carbonyl-Containing Analogs

The compound tert-Butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate (CAS: 2378501-23-4) includes a carbonyl group, increasing molecular weight (354.8 vs.

Biological Activity

Tert-butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, a chloropyridazine moiety, and a tert-butyl ester group, which may influence its interaction with biological targets. This article reviews the synthesis, biological activity, mechanisms of action, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Chloropyridazine : Starting from pyridazine, chlorination is performed to yield 6-chloropyridazine.

- Alkylation : The chloropyridazine is alkylated with a methylating agent to introduce the methyl group.

- Pyrrolidine Formation : Cyclization occurs to form the pyrrolidine ring.

- Esterification : The final step involves esterifying the pyrrolidine derivative with tert-butyl chloroformate to produce the target compound.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that related compounds with chloropyridazine moieties possess antimicrobial properties. For instance, derivatives with similar structures have been evaluated for their efficacy against bacterial strains, suggesting that this compound may also demonstrate significant antimicrobial effects .

Anti-inflammatory Effects

Compounds containing pyrrolidine rings have been investigated for their anti-inflammatory properties. A related study identified dual inhibitors of prostaglandin and leukotriene synthesis in similar pyrrolidinone derivatives, indicating potential for anti-inflammatory applications . The unique structure of this compound may enhance its effectiveness in this area.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. The chloropyridazine moiety may facilitate binding to target proteins, while the azetidine or pyrrolidine ring could influence the binding affinity and specificity .

Case Studies

Several case studies have explored the biological activity of related compounds:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties of chloropyridazine derivatives.

- Findings : Compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound might exhibit similar activity.

- Anti-inflammatory Screening :

Comparative Analysis

The following table summarizes the biological activities and characteristics of related compounds:

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl pyrrolidine derivatives with 6-chloropyridazine-containing reagents. For example, tert-butyl esters with reactive leaving groups (e.g., hydroxyl or tosyl groups) can undergo alkylation with (6-chloropyridazin-3-yl)methyl halides. Optimization includes:

- Catalysts : Use of DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to enhance reaction efficiency and reduce side products .

- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates.

- Temperature Control : Lower temperatures (0°C) minimize decomposition of sensitive intermediates.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon) in sealed containers with desiccants (silica gel) to prevent hydrolysis of the tert-butyl carbamate group .

- Thermal Stability : Avoid temperatures >40°C; decomposition observed via TGA-DSC analysis under oxidative conditions .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the chloropyridazine moiety.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Flash Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to separate unreacted starting materials.

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for 12 hours to obtain crystalline product .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in the synthesis of this compound?

Q. What computational modeling approaches predict the compound’s reactivity and interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study electron distribution in the chloropyridazine ring and predict sites for electrophilic substitution .

- Molecular Docking : Simulate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina to guide derivatization for bioactivity studies .

Q. How can derivatization of this compound enhance its utility in biological assays?

Q. What strategies resolve contradictions in reported synthetic yields or impurity profiles?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial design to test variables (catalyst loading, temperature) and identify interactions affecting yield .

- Impurity Profiling : Compare LC-MS data across studies to trace byproducts (e.g., tert-butyl alcohol from hydrolysis) and adjust quenching protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.